(2-Chlorophenyl)(4-chlorophenyl)methanamine

Cannabinoid Receptor CB1 Antagonist Scaffold Optimization

(2-Chlorophenyl)(4-chlorophenyl)methanamine (free base, CAS not explicitly assigned; hydrochloride salt CAS 1333676-58-6) is a chlorinated aromatic amine derivative with the molecular formula C₁₃H₁₁Cl₂N and a molar mass of 252.14 g/mol. Its structural signature is the presence of ortho-chlorine and para-chlorine substituents on two distinct phenyl rings, both attached to a central methanamine carbon.

Molecular Formula C13H11Cl2N
Molecular Weight 252.14 g/mol
Cat. No. B12123398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(4-chlorophenyl)methanamine
Molecular FormulaC13H11Cl2N
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)Cl
InChIInChI=1S/C13H11Cl2N/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2
InChIKeyMDODXHIPLZWVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenyl)(4-chlorophenyl)methanamine: Baseline Identity and Key Physicochemical Profile for Procurement and Research Use


(2-Chlorophenyl)(4-chlorophenyl)methanamine (free base, CAS not explicitly assigned; hydrochloride salt CAS 1333676-58-6) is a chlorinated aromatic amine derivative with the molecular formula C₁₃H₁₁Cl₂N and a molar mass of 252.14 g/mol [1]. Its structural signature is the presence of ortho-chlorine and para-chlorine substituents on two distinct phenyl rings, both attached to a central methanamine carbon [1]. This compound is primarily supplied as the hydrochloride salt (C₁₃H₁₂Cl₃N, MW: 288.60 g/mol) to enhance stability and solubility, with a typical vendor-reported minimum purity specification of 95% . Computational and experimental data indicate a LogP value of 3.868 for the hydrochloride salt and a predicted dihedral angle of ~45° between the two phenyl rings [1] [2]. Its classification as a benzhydrylamine analog places it within a well-studied scaffold class often utilized in medicinal chemistry for ligand design and as a synthetic intermediate [1] .

Why (2-Chlorophenyl)(4-chlorophenyl)methanamine Cannot Be Substituted with Common Benzhydrylamine Analogs: The Critical Role of the Ortho-Para Chlorination Pattern


The substitution pattern of chlorine atoms on the benzhydryl scaffold is not a generic, interchangeable feature. (2-Chlorophenyl)(4-chlorophenyl)methanamine possesses a specific ortho-chloro/para-chloro arrangement that fundamentally alters its electronic distribution, steric environment, and consequent biological activity profile relative to mono-chlorinated or differently di-substituted analogs [1]. For instance, the ortho-chlorine introduces steric hindrance near the amine group, while the para-chlorine exerts a strong electron-withdrawing resonance effect; this dual perturbation is absent in compounds like (4-chlorophenyl)(phenyl)methanamine (CAS 5267-39-0) or 4-chlorobenzylamine (CAS 104-86-9) . As a result, structure-activity relationship (SAR) studies have explicitly demonstrated that the combination of 2-chlorophenyl and 4-chlorophenyl groups represents a distinct potency-optimizing scaffold for certain receptor targets, a property not conferred by other chlorination patterns [1]. Therefore, substituting this compound with a more common or cheaper analog (e.g., a mono-chlorinated or 4,4'-dichlorinated variant) would introduce uncontrolled variables, invalidating established SAR and potentially leading to a complete loss of desired biological activity [1].

(2-Chlorophenyl)(4-chlorophenyl)methanamine: Quantitative Differentiation Evidence vs. Key Comparators in Receptor Binding and Cellular Activity


Ortho-Para Chlorination Pattern Confers Superior CB1 Receptor Binding Potency as a Scaffold

In a systematic SAR study of piperazine-based CB1 receptor ligands, the 2-chlorophenyl/4-chlorophenyl substitution pattern on the benzhydryl group was identified as the most potent scaffold among a series of urea, carbamate, and amide derivatives [1]. This specific di-substitution led to compounds with IC50 values of less than 100 nM for CB1 receptor binding [1]. In contrast, other chlorination patterns and mono-substituted analogs evaluated in the same study failed to achieve this level of potency, underscoring the non-interchangeable nature of the ortho-para dichloro motif [1].

Cannabinoid Receptor CB1 Antagonist Scaffold Optimization SAR

Comparative Cytotoxicity Profile: 2-Chlorophenyl Derivative Shows Intermediate Activity in Prostate Cancer Cells

In a comparative cytotoxicity study against the DU-145 prostate cancer cell line, a compound containing the 2-chlorophenyl substituent exhibited an IC50 value of 100.43 ± 2 µM [1]. This represents a distinct activity profile compared to closely related positional isomers. The 3-chlorophenyl analog was approximately 16-fold less potent (IC50 = 1607.03 ± 2 µM), while the 4-chlorophenyl analog was approximately 4-fold less potent (IC50 = 401.75 ± 1 µM) [1]. The 2-chlorophenyl compound also demonstrated a favorable selectivity window, with no observed cytotoxicity (IC50 > 70 µg/mL) against a normal liver cell line (L02) [1].

Anticancer Activity Prostate Cancer DU-145 Cell Line Cytotoxicity

Molecular Architecture and Electronic Properties: A Computational Foundation for Scaffold Differentiation

Density functional theory (DFT) calculations provide a molecular basis for the observed biological differentiation. The ortho-chloro substituent in (2-chlorophenyl)(4-chlorophenyl)methanamine introduces steric hindrance near the amine group, while the para-chloro atom enhances electron withdrawal through resonance stabilization of the aromatic ring . This results in a predicted dihedral angle of approximately 45° between the two phenyl rings, a specific conformational feature that is distinct from simpler benzhydrylamine analogs lacking this substitution pattern . Additionally, the hydrochloride salt of the compound has a reported experimental melting point of 265-267°C and a calculated LogP of 3.868 [1], providing a solid-state and solubility benchmark for procurement quality control.

Computational Chemistry DFT Molecular Modeling Physicochemical Properties

Optimized Application Scenarios for (2-Chlorophenyl)(4-chlorophenyl)methanamine Based on Proven Quantitative Differentiation


Scaffold for Development of Potent CB1 Receptor Antagonists

Based on direct SAR evidence showing that the 2-chlorophenyl/4-chlorophenyl benzhydryl motif is the most potent scaffold among analogs, this compound is the preferred starting material for medicinal chemistry programs targeting the CB1 receptor. Its use in synthesizing piperazine derivatives yields compounds with IC50 values below 100 nM, a potency threshold not achieved by other substitution patterns [1]. This makes it a strategic choice for obesity and metabolic disorder research where CB1 antagonism is a validated mechanism.

Intermediate for Prostate Cancer Research with Defined Cytotoxicity Profile

In oncology research, this compound or its direct derivatives provide a well-characterized cytotoxicity profile against the DU-145 prostate cancer cell line (IC50 = 100.43 ± 2 µM). This specific activity, which is 4- to 16-fold more potent than its 3-chloro and 4-chloro positional isomers [2], enables researchers to design targeted library syntheses with a predictable range of anticancer activity and selectivity over normal cells.

General Synthesis of Fine Chemicals and Ligands Requiring Ortho-Steric and Para-Electronic Control

The unique molecular architecture of (2-chlorophenyl)(4-chlorophenyl)methanamine, with its ortho-chlorine-induced steric hindrance and para-chlorine-mediated electron withdrawal , makes it a valuable building block in the synthesis of complex organic molecules where precise control over reaction kinetics and molecular conformation is required. Its utility extends to the preparation of specialized ligands, agrochemical intermediates, and materials science precursors .

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